molecular formula C7H6Cl2N2O2 B14111782 2,5-Dichloro-N,4-dihydroxybenzimidamide

2,5-Dichloro-N,4-dihydroxybenzimidamide

Cat. No.: B14111782
M. Wt: 221.04 g/mol
InChI Key: NKLKMELKAPCHDE-UHFFFAOYSA-N
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Description

TEMP028 is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TEMP028 typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide. This intermediate is then subjected to further reactions, such as cyclization or functional group modifications, to yield TEMP028. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of TEMP028 is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

TEMP028 undergoes various chemical reactions, including:

    Oxidation: TEMP028 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of TEMP028 can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: TEMP028 can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

TEMP028 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of TEMP028 involves its interaction with specific molecular targets and pathways. TEMP028 is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

2,5-dichloro-N',4-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-2-6(12)5(9)1-3(4)7(10)11-13/h1-2,12-13H,(H2,10,11)

InChI Key

NKLKMELKAPCHDE-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C(=CC(=C1Cl)O)Cl)/C(=N/O)/N

Canonical SMILES

C1=C(C(=CC(=C1Cl)O)Cl)C(=NO)N

Origin of Product

United States

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